Bradykinin potentiator C
Overview
Description
Bradykinin potentiator C (BPC) is a peptide derived from the bradykinin family of peptides. It is a potent vasodilator, which is used to promote blood flow and reduce hypertension. BPC is known to be effective in treating a variety of cardiovascular diseases, including hypertension, arrhythmia, and heart failure. BPC has also been studied for its potential to reduce inflammation and improve wound healing.
Scientific Research Applications
Discovery and Intellectual Property
Bradykinin potentiating peptides, including Bradykinin potentiator C, were crucial in discovering angiotensin-converting enzyme inhibitors for hypertension treatment. This discovery illustrates the importance of academic research in drug development and the associated intellectual property rights issues (Ferreira, 1994).
Role in Inflammatory Pain
Bradykinin plays a pivotal role in pain and hyperalgesia in inflamed tissues by exciting and/or sensitizing nociceptors. Studies have shown that bradykinin increases the TRPA1 currents in nociceptors, thereby contributing to inflammatory pain (Wang et al., 2008).
Vasomotor Response
Research on the vasomotor response to Bradykinin of feline intracranial and extracranial arteries has demonstrated that bradykinin can cause vasodilation or constriction depending on species, muscle location, and experimental conditions. The interaction of bradykinin potentiator C with kininase II, a bradykinin degradation enzyme, can influence these responses (Wahl et al., 1983).
Ethnicity and Vascular Reactivity
Bradykinin's effect on vascular sensitivity varies among different ethnic groups. This highlights the importance of considering genetic and ethnic factors in cardiovascular research and treatment strategies (Gainer et al., 2001).
Neuronal Excitation
Bradykinin has been identified as a potent M current inhibitor in mammalian neurons, with implications for understanding how inflammatory mediators excite sympathetic neurons (Jones et al., 1995).
Bradykinin in Neuroendocrine Functions
Study of the C-type natriuretic peptide precursor in snake brain reveals that bradykinin-potentiating peptides are strong inhibitors of angiotensin-converting enzyme and can potentiate bradykinin effects, suggesting a novel class of endogenous vasoactive peptides (Hayashi et al., 2003).
Vasomotor Control in Human Coronary Circulation
Endogenous bradykinin plays a significant role in mediating normal vasomotor responses in human coronary vessels under basal and flow-stimulated conditions (Groves et al., 1995).
Bradykinin in Cell Growth and Migration
Bradykinin has been shown to promote cell cycling progression and migration in human cardiac c-Kit+ progenitor cells. This highlights its potential role in cardiac regeneration and repair (Li et al., 2017).
Autocrine Signal in Endothelial Cells
Bradykinin potentiator C can serve as an autocrine/paracrine signal for the induction of B1R expression on endothelial cells, impacting vascular permeability (Ghebrehiwet et al., 2014).
Pain Induction Mechanisms
Studies have shown that bradykinin inhibits M-type K+ channels and activates Ca2+-activated Cl- channels in rat sensory neurons, explaining the mechanisms underlying spontaneous inflammatory pain (Liu et al., 2010).
properties
IUPAC Name |
1-[1-[3-methyl-2-[[1-[1-[2-[[1-[1-[4-methyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H77N11O13/c1-5-30(4)42(50(73)61-24-10-16-37(61)49(72)62-25-11-17-38(62)51(74)75)56-45(68)34-13-7-22-59(34)47(70)35-14-8-20-57(35)41(65)28-53-44(67)33-12-6-21-58(33)48(71)36-15-9-23-60(36)46(69)32(26-29(2)3)55-40(64)27-52-43(66)31-18-19-39(63)54-31/h29-38,42H,5-28H2,1-4H3,(H,52,66)(H,53,67)(H,54,63)(H,55,64)(H,56,68)(H,74,75) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJCUHXRTRCBDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)CNC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)CNC(=O)C7CCC(=O)N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H77N11O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404710 | |
Record name | Bradykinin potentiator C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1052.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bradykinin potentiator C | |
CAS RN |
30953-20-9 | |
Record name | Bradykinin potentiator C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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